molecular formula C12H15Cl2N3O2 B12828995 Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate

Cat. No.: B12828995
M. Wt: 304.17 g/mol
InChI Key: NSKNLSIFAOFRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a dichloropyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2,6-dichloropyrimidine-4-amine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product. The final product is typically obtained in the form of a white solid, which is then packaged and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-(2,6-dichloropyrimidin-4-yl)carbamate

InChI

InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17(7-4-5-7)9-6-8(13)15-10(14)16-9/h6-7H,4-5H2,1-3H3

InChI Key

NSKNLSIFAOFRNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.